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molecular formula C10H9ClN4O2S B8737612 5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidine-2-carbaldehyde

5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidine-2-carbaldehyde

Cat. No. B8737612
M. Wt: 284.72 g/mol
InChI Key: NQPZLHSMWGLUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893060B2

Procedure details

To a suspension of 2-(5-chloro-7-morpholin-4-yl-thiazolo[5,4-d]pyrimidin-2-yl)-1-phenyl-ethanol (1.1 g, 2.9 mmol) in toluene (25 mL) was added p-toluenesulfonic acid (0.11 g, 0.58 mmol) and the resulting solution stirred at 120° C. for 24 h. The reaction mixture was concentrated in vacuo to give 5-chloro-7-morpholin-4-yl-2-styryl-thiazolo[5,4-d]pyrimidine as a crude yellow solid which was used without purification. To a suspension of 5-chloro-7-morpholin-4-yl-2-styryl-thiazolo[5,4-d]pyrimidine (2.9 mmol) in THF (9 mL), acetonitrile (9 mL) and H2O (3 mL) were added ruthenium(III) chloride (18 mg, 0.081 mmol) and periodic acid (1.3 g, 5.80 mmol). The resulting solution was stirred at RT for 2 h, then partitioned between EtOAc and an aqueous solution of sodium thiosulfate. The aqueous layer was isolated and extracted with EtOAc. The combined organic layers were washed with brine, dried (Na2SO4) and concentrated in vacuo. The resultant residue was purified by column chromatography to give the title compound as a yellow solid (0.34 g, 42%).
Name
5-chloro-7-morpholin-4-yl-2-styryl-thiazolo[5,4-d]pyrimidine
Quantity
2.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
18 mg
Type
catalyst
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([N:19]2[CH2:24][CH2:23][O:22][CH2:21][CH2:20]2)[C:5]2[N:10]=[C:9]([CH:11]=CC3C=CC=CC=3)[S:8][C:6]=2[N:7]=1.I(O)(=O)(=O)=[O:26]>C1COCC1.C(#N)C.O.[Ru](Cl)(Cl)Cl>[Cl:1][C:2]1[N:3]=[C:4]([N:19]2[CH2:24][CH2:23][O:22][CH2:21][CH2:20]2)[C:5]2[N:10]=[C:9]([CH:11]=[O:26])[S:8][C:6]=2[N:7]=1

Inputs

Step One
Name
5-chloro-7-morpholin-4-yl-2-styryl-thiazolo[5,4-d]pyrimidine
Quantity
2.9 mmol
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)SC(=N2)C=CC2=CC=CC=C2)N2CCOCC2
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
I(=O)(=O)(=O)O
Name
Quantity
18 mg
Type
catalyst
Smiles
[Ru](Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was used without purification
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc
CUSTOM
Type
CUSTOM
Details
The aqueous layer was isolated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)SC(=N2)C=O)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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